molecular formula C15H21NO3 B15359247 (Benzyl-isobutyryl-amino)-acetic acid ethyl ester

(Benzyl-isobutyryl-amino)-acetic acid ethyl ester

Cat. No.: B15359247
M. Wt: 263.33 g/mol
InChI Key: FBZFGEBMGUSMIS-UHFFFAOYSA-N
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Description

“(Benzyl-isobutyryl-amino)-acetic acid ethyl ester” is an organic compound characterized by a benzyl group linked via an isobutyryl amino moiety to an acetic acid ethyl ester backbone. The structure comprises three key components:

  • Benzyl group: A phenylmethyl substituent contributing aromaticity and lipophilicity.
  • Ethyl ester: A common esterification motif that improves volatility and solubility in organic solvents.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 2-[benzyl(2-methylpropanoyl)amino]acetate

InChI

InChI=1S/C15H21NO3/c1-4-19-14(17)11-16(15(18)12(2)3)10-13-8-6-5-7-9-13/h5-9,12H,4,10-11H2,1-3H3

InChI Key

FBZFGEBMGUSMIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC1=CC=CC=C1)C(=O)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzyl-isobutyryl-amino)-acetic acid ethyl ester typically involves the following steps:

  • Formation of Benzyl-isobutyryl-amino Intermediate:

      Starting Materials: Benzylamine and isobutyryl chloride.

      Reaction: Benzylamine reacts with isobutyryl chloride in the presence of a base such as triethylamine to form benzyl-isobutyryl-amino.

      Conditions: The reaction is carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.

  • Esterification:

      Starting Materials: Benzyl-isobutyryl-amino and ethyl bromoacetate.

      Reaction: The benzyl-isobutyryl-amino intermediate undergoes esterification with ethyl bromoacetate in the presence of a base such as potassium carbonate.

      Conditions: The reaction is typically conducted in an aprotic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of (Benzyl-isobutyryl-amino)-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: (Benzyl-isobutyryl-amino)-acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Building Block: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology and Medicine:

    Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of bioactive compounds.

    Drug Delivery: Potential use in drug delivery systems due to its ester functionality, which can be hydrolyzed under physiological conditions.

Industry:

    Materials Science: Utilized in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (Benzyl-isobutyryl-amino)-acetic acid ethyl ester depends on its specific application. In pharmaceutical contexts, it may act as a prodrug, where the ester group is hydrolyzed to release the active drug. The benzyl and isobutyryl groups may interact with biological targets, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(Benzyl-isobutyryl-amino)-acetic acid ethyl ester” with structurally or functionally related esters, based on available evidence:

Compound Name Molecular Formula Key Functional Groups Applications/Properties Reference
(Benzyl-isobutyryl-amino)-acetic acid ethyl ester C₁₅H₂₁NO₃ Benzyl, isobutyryl amino, ethyl ester Hypothesized use in drug delivery (amino group for targeting), synthetic intermediate N/A
Ethyl Benzyl Acetoacetate C₁₃H₁₆O₃ Benzyl, acetoacetyl, ethyl ester Precursor for heterocyclic synthesis (e.g., pyrazoles via cycloaddition reactions)
Benzyl Acetate C₉H₁₀O₂ Benzyl, acetyl, ethyl ester Fragrance industry (floral aroma), solvent for resins and plastics
Ethyl Acetate C₄H₈O₂ Acetyl, ethyl ester Universal solvent (paints, coatings), food flavoring agent
Isobutyl Acetate C₆H₁₂O₂ Acetyl, isobutyl ester Solvent for nitrocellulose, flavoring agent (fruity notes)
1-{[Benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester C₁₉H₂₃N₅O₂ Benzyl, cyanoethyl amino, pyrazole, ethyl ester Anticancer research (pyrazole core for kinase inhibition)

Structural and Functional Analysis

Steric and Electronic Effects

  • Isobutyryl vs. Acetyl Groups : The isobutyryl group in the target compound introduces greater steric hindrance compared to acetyl groups in benzyl acetate or ethyl acetate. This may reduce enzymatic degradation rates, enhancing metabolic stability in pharmaceutical contexts .
  • Amino Group Reactivity: The presence of an amino group (absent in simpler esters like ethyl acetate) allows for hydrogen bonding or covalent modifications (e.g., amidation), making the compound a versatile intermediate in medicinal chemistry .

Solubility and Lipophilicity

  • Ethyl Ester vs. Methyl Ester : Ethyl esters generally exhibit higher lipophilicity than methyl esters, improving membrane permeability. For example, ethyl acetate (logP ~0.73) is more lipophilic than methyl acetate (logP ~0.18) .

Pharmaceutical Potential

Compounds with benzyl-amino-ester motifs, such as those in and , demonstrate bioactivity in kinase inhibition and antimicrobial applications. The target compound’s isobutyryl amino group may similarly interact with enzymatic active sites, warranting further exploration in drug discovery .

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